Gallium tris[bis(trimethylsilyl)amide]
Overview
Description
Gallium tris[bis(trimethylsilyl)amide] is a coordination complex composed of a gallium ion coordinated to three bis(trimethylsilyl)amide ligands. This compound is part of a broader category of metal amides and is known for its unique properties, including its solubility in nonpolar organic solvents and its reactivity with weakly protic reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gallium tris[bis(trimethylsilyl)amide] typically involves the reaction of anhydrous gallium chloride with an alkali metal bis(trimethylsilyl)amide via a salt metathesis reaction. The general reaction can be represented as: [ \text{GaCl}_3 + 3 \text{LiN(SiMe}_3)_2 \rightarrow \text{Ga[N(SiMe}_3)_2]_3 + 3 \text{LiCl} ] The by-product, lithium chloride, precipitates as a solid and can be removed by filtration. The remaining gallium tris[bis(trimethylsilyl)amide] is often purified by distillation or sublimation .
Industrial Production Methods: While specific industrial production methods for gallium tris[bis(trimethylsilyl)amide] are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of larger reactors and more efficient purification techniques to handle the increased volume of reactants and products.
Chemical Reactions Analysis
Types of Reactions: Gallium tris[bis(trimethylsilyl)amide] undergoes various types of chemical reactions, including:
Substitution Reactions: The bis(trimethylsilyl)amide ligands can be substituted with other ligands under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less common.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve the use of other ligands or reagents that can displace the bis(trimethylsilyl)amide ligands.
Oxidation and Reduction Reactions: These reactions typically require specific oxidizing or reducing agents, depending on the desired outcome.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new gallium complexes with different ligands, while redox reactions may result in the formation of gallium compounds in different oxidation states .
Scientific Research Applications
Gallium tris[bis(trimethylsilyl)amide] has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other gallium compounds and as a reagent in various organic and inorganic reactions.
Materials Science: The compound is used in the preparation of gallium nitride (GaN) films, which are important in the semiconductor industry.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.
Biology and Medicine: While specific applications in biology and medicine are less documented, the compound’s unique properties make it a potential candidate for further research in these fields
Mechanism of Action
The mechanism by which gallium tris[bis(trimethylsilyl)amide] exerts its effects involves the coordination of the gallium ion with the bis(trimethylsilyl)amide ligands. This coordination stabilizes the gallium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
- Aluminum tris[bis(trimethylsilyl)amide]
- Indium tris[bis(trimethylsilyl)amide]
- Lithium bis[bis(trimethylsilyl)amide]
Comparison: Gallium tris[bis(trimethylsilyl)amide] is unique due to its specific coordination chemistry and reactivity. Compared to aluminum and indium analogs, gallium tris[bis(trimethylsilyl)amide] exhibits different reactivity patterns and applications, particularly in the synthesis of gallium nitride films and its use as a catalyst precursor .
Properties
IUPAC Name |
[[bis[bis(trimethylsilyl)amino]gallanyl-trimethylsilylamino]-dimethylsilyl]methane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H18NSi2.Ga/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUVEWLNMJUMQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N([Si](C)(C)C)[Ga](N([Si](C)(C)C)[Si](C)(C)C)N([Si](C)(C)C)[Si](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H54GaN3Si6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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